molecular formula C26H24O11 B1248229 Tuberculatin

Tuberculatin

Cat. No.: B1248229
M. Wt: 512.5 g/mol
InChI Key: XIARCTMJGANPJU-AYRHNUGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculatin is a natural arylnaphthalene lignan lactone isolated from various medicinal plants. It is known for its significant pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound has garnered attention due to its unique structural features and bioactivity, making it a valuable subject for scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tuberculatin can be synthesized through various chemical reactions involving the condensation of arylpropiolic acids. The synthesis typically involves multiple steps, including glycosylation and acetylation, to achieve the desired structure . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the arylnaphthalene lignan lactone skeleton.

Industrial Production Methods

Industrial production of diphyllin apioside involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves techniques such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Tuberculatin undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of diphyllin apioside, such as diphyllin acetylapioside and diphyllin hydroxamic acid hybrids. These derivatives exhibit enhanced bioactivity and are often studied for their potential therapeutic applications .

Scientific Research Applications

Tuberculatin has a wide range of scientific research applications, including:

    Chemistry: It is used as a scaffold for the synthesis of new compounds with potential pharmacological activities.

    Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions.

    Industry: It is used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tuberculatin is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This unique structural feature contributes to its potent bioactivity and makes it a valuable compound for drug development .

Properties

Molecular Formula

C26H24O11

Molecular Weight

512.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3/t23-,25-,26+/m0/s1

InChI Key

XIARCTMJGANPJU-AYRHNUGRSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC

Synonyms

4-O-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone
diphyllin apioside
tuberculatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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